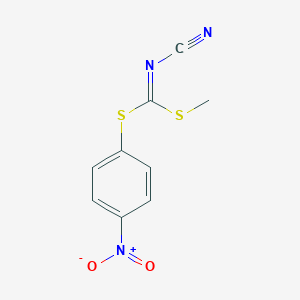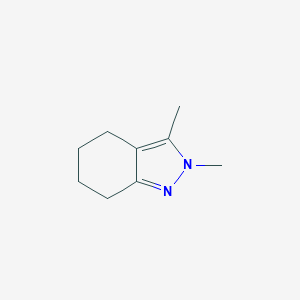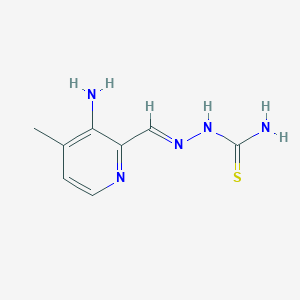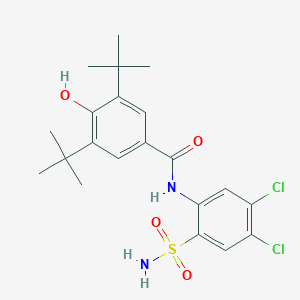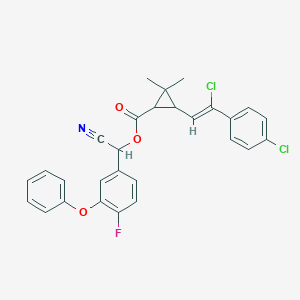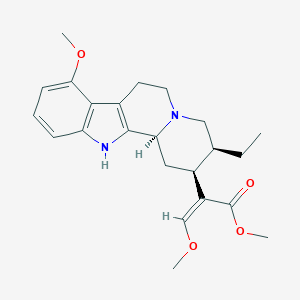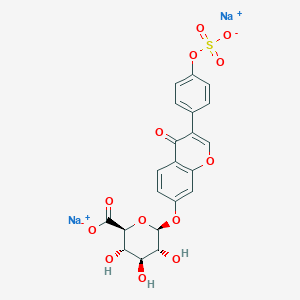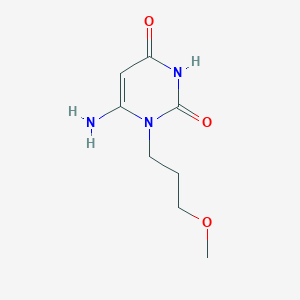
6-Amino-1-(3-methoxypropyl)pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-1-(3-methoxypropyl)pyrimidine-2,4-dione is a synthetic organic compound belonging to the uracil family Uracil derivatives are known for their significant roles in various biological processes and pharmaceutical applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-1-(3-methoxypropyl)pyrimidine-2,4-dione typically involves the reaction of uracil derivatives with 3-methoxypropylamine. The process can be carried out under mild conditions, often using solvents like dichloromethane or ethyl acetate. The reaction may require catalysts such as palladium on carbon for hydrogenation steps .
Industrial Production Methods: Industrial production of this compound can be scaled up using similar synthetic routes but with optimizations for yield and purity. Techniques such as catalytic hydrogenation and the use of protecting groups can be employed to enhance the efficiency and safety of the process .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Amino-1-(3-methoxypropyl)pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogenated compounds, bases like sodium hydroxide
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
6-Amino-1-(3-methoxypropyl)pyrimidine-2,4-dione has been explored for various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Studied for its potential therapeutic effects, particularly in the context of antiviral and anticancer research.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals .
Mécanisme D'action
The mechanism of action of 6-Amino-1-(3-methoxypropyl)pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- 1-(3-Methoxypropyl)-4-piperidinamine
- 1-(3-Methoxypropyl)-piperazine
- 6-Methyl-1H-pyrimidin-2,4-diones
Comparison: 6-Amino-1-(3-methoxypropyl)pyrimidine-2,4-dione is unique due to its specific substitution pattern on the uracil ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and applications .
Propriétés
Numéro CAS |
158893-39-1 |
|---|---|
Formule moléculaire |
C8H13N3O3 |
Poids moléculaire |
199.21 g/mol |
Nom IUPAC |
6-amino-1-(3-methoxypropyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H13N3O3/c1-14-4-2-3-11-6(9)5-7(12)10-8(11)13/h5H,2-4,9H2,1H3,(H,10,12,13) |
Clé InChI |
RWSZTPQGFXCVNF-UHFFFAOYSA-N |
SMILES |
COCCCN1C(=CC(=O)NC1=O)N |
SMILES canonique |
COCCCN1C(=CC(=O)NC1=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


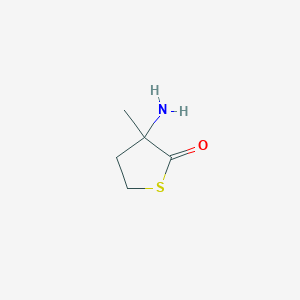
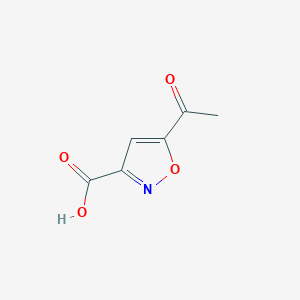
![((7R,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol](/img/structure/B136363.png)
![Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B136364.png)

![2-methylsulfanylthieno[3,2-c]pyridine-3-carbonitrile](/img/structure/B136367.png)

